molecular formula C9H9N3O2 B2900840 4-N-Furfurylcytosine CAS No. 847035-46-5

4-N-Furfurylcytosine

Cat. No.: B2900840
CAS No.: 847035-46-5
M. Wt: 191.19
InChI Key: PPZNKEWLJJEHRV-UHFFFAOYSA-N
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Description

4-N-Furfurylcytosine is a derivative of cytosine, a pyrimidine nucleobase, modified with a furfural group at the N4 position. This compound has garnered attention due to its potential anti-aging properties and its role in various biological processes .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-N-Furfurylcytosine (FC) is the mitochondria within cells . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. They also play a crucial role in cellular processes such as cell growth and differentiation, cell cycle, and cell death .

Mode of Action

This compound interacts with its target, the mitochondria, by enhancing their activity . This enhancement results in a reduction of intracellular reactive oxygen species (ROS) levels . ROS are chemically reactive molecules that contain oxygen and play a crucial role in cell signaling and homeostasis. When their levels become too high, they can cause damage to cells, a condition known as oxidative stress .

Biochemical Pathways

The action of this compound affects the TORC1-Sch9 signaling pathway . This pathway is involved in the regulation of cell growth and metabolism. By restricting this pathway, this compound modulates cellular metabolism, which contributes to its anti-aging properties .

Result of Action

The action of this compound results in several molecular and cellular effects. It improves the viability of yeast cells in a concentration-dependent manner . It also reduces levels of DNA damage and intracellular reactive oxygen species, enhances mitochondrial quality, and activates the proteasome . These actions mitigate the senescence phenotype, leading to the classification of this compound as a senomorphic compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in yeast models, the compound’s anti-aging effect was observed under both normal and oxidative stress conditions

Future Directions

The future directions of research on 4-N-Furfurylcytosine could involve further exploration of its antiaging potential and other biological properties. The compound has shown promising results in yeast models, indicating potential benefits in aging research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Furfurylcytosine typically involves the reaction of cytosine with furfural under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the N4-furfuryl bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-N-Furfurylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced alcohol derivatives, and substituted furfurylcytosine compounds .

Comparison with Similar Compounds

Uniqueness: 4-N-Furfurylcytosine stands out due to its specific modification with a furfural group, which imparts unique anti-aging properties not observed in other cytosine derivatives. Its ability to enhance mitochondrial function and reduce oxidative stress makes it a promising candidate for further research and development .

Properties

IUPAC Name

6-(furan-2-ylmethylamino)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h1-5H,6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZNKEWLJJEHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847035-46-5
Record name 4-{[(furan-2-yl)methyl]amino}-1,2-dihydropyrimidin-2-one
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